2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-9-4-2-1-3-8(9)11-15-7(6-18-11)5-10(14)12(16)17/h1-4,6,10H,5,14H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTXZAJAKVHQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218071-59-0 | |
| Record name | 2-amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thiazole Ring Construction via Cyclization
- The thiazole ring is commonly synthesized by cyclization reactions involving thiourea or thiocarbamoyl derivatives and α-haloketones or α-halo acids.
- For example, N-phenyl-N-thiocarbamoyl-β-alanine derivatives react with halogenated acetates or aldehydes to form thiazole rings fused to amino acid side chains under heating conditions in various solvents such as water, acetic acid, DMF, or ethanol.
Condensation Reactions
- Condensation of dihydrothiazolone intermediates with aromatic or heterocyclic aldehydes in alkaline aqueous media (e.g., sodium carbonate solution) catalyzed by bifunctional catalysts like glycine yields substituted thiazole amino acids.
- Acidification of the reaction mixture to pH ~6 with acetic acid precipitates the target compounds.
Specific Preparation Method for 2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid
Although direct literature on this exact compound is limited, the preparation can be inferred from closely related synthetic routes reported for 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acids and their halogenated analogs:
Starting Materials
- N-phenyl-N-thiocarbamoyl-β-alanine or its derivatives
- 2-chlorophenyl-substituted α-haloketones or α-halo acids (e.g., 2-chlorophenyl chloroacetate or chloroacetaldehyde derivatives)
Reaction Conditions
Purification
- Acidification of the reaction mixture to pH 6 with acetic acid precipitates the product.
- The product can be further purified by recrystallization or dissolution in aqueous sodium hydroxide followed by reacidification.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | N-phenyl-N-thiocarbamoyl-β-alanine, 2-chlorophenyl α-haloketone |
| Solvents | Water (preferred), Acetic acid, DMF, Ethanol |
| Base | Sodium carbonate (optimal), Sodium acetate, Triethylamine |
| Temperature | 90–100 °C (Acetic acid, DMF), reflux (water, ethanol) |
| Reaction time | 2–5 hours |
| Catalyst | Glycine (for condensation steps) |
| Isolation | Acidification to pH 6 with acetic acid |
| Purification | Recrystallization or base dissolution/acid reprecipitation |
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiazole moieties exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been reported to possess significant antibacterial and antifungal properties. Studies show that modifications on the thiazole ring can enhance these effects, making them candidates for developing new antibiotics .
- Anticancer Properties : Some thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of amino acids like propanoic acid may enhance the selectivity and potency of these compounds against tumors .
- Neuroprotective Effects : Recent studies suggest that certain thiazole derivatives can protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases .
Pharmaceutical Applications
The unique structure of this compound positions it as a promising candidate for drug development:
- Drug Design : Its structural features may be utilized in designing new drugs targeting specific pathways involved in diseases such as cancer and bacterial infections. The presence of the chlorophenyl group enhances lipophilicity, which can improve bioavailability .
- Potential as a Lead Compound : Given its biological activities, this compound could serve as a lead structure for synthesizing more potent analogs with improved efficacy and reduced side effects.
Material Science Applications
Beyond biological applications, this compound may also find utility in material science:
Mechanism of Action
The mechanism of action of 2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The chlorophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
2-Amino-3-(2-iodophenyl)propanoic Acid (CAS: 939-58-2, C₉H₁₀INO₂)
- Structural Difference: Replaces the thiazole ring with a simple iodophenyl-propanoic acid backbone.
- This may enhance van der Waals interactions in biological systems but reduce metabolic stability due to iodine’s larger atomic radius .
3-((5-Cinnamoyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic Acid (Compound 24, )
- Structural Difference : The thiazole ring is substituted with a cinnamoyl group (electron-withdrawing) and a methyl group.
- However, steric hindrance from the bulky cinnamoyl group might reduce binding affinity in enzyme-active sites .
2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic Acid Dihydrochloride (C₈H₁₄Cl₂N₂O₂S)
- Structural Difference : Features a methyl-substituted thiazole and exists as a dihydrochloride salt.
- The dihydrochloride salt form increases aqueous solubility, making it more suitable for intravenous formulations than the free acid form of the target compound .
Halogen Substitution Effects
2-Amino-3-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propanoic Acid (Hypothetical Analog)
- Structural Difference : Fluorine replaces chlorine on the phenyl ring.
- However, chlorine’s larger size may improve hydrophobic interactions in nonpolar environments .
Functional Group Modifications
Ethyl (Z)-2-[...]-2-methylpropionate (Compound f, )
- Structural Difference : Incorporates an ethyl ester and sulfonic acid group.
- Key Implications : The ester group increases lipophilicity for better cell membrane penetration, while the sulfonic acid enhances solubility in polar solvents. This contrasts with the target compound’s free carboxylic acid, which may favor ionic interactions in physiological conditions .
Biological Activity
2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C12H11ClN2O2S
- SMILES : C1=CC=C(C(=C1)C2=NC(=CS2)CC(C(=O)O)N)Cl
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against resistant strains of bacteria and fungi.
| Compound | Target Organism | Activity |
|---|---|---|
| 3h | Methicillin-resistant Staphylococcus aureus | Excellent activity |
| 7 | Vancomycin-resistant Enterococcus faecium | Favorable activity |
| 9f | Drug-resistant Candida strains | Broad-spectrum antifungal activity |
These findings suggest that thiazole derivatives could serve as promising scaffolds for developing new antimicrobial agents targeting resistant pathogens .
Anticancer Activity
The anticancer properties of thiazole derivatives have been explored extensively. In vitro studies have indicated that various thiazole compounds can significantly reduce the viability of cancer cell lines such as A549 (lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma).
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| 1 | Caco-2 | 39.8 | <0.001 |
| 3b | Caco-2 | 31.9 | <0.004 |
| 17f | A549 | 44.3 | Not significant |
Notably, certain modifications to the thiazole structure enhanced anticancer activity, indicating a structure-activity relationship (SAR) that could guide future drug development .
Study on Antimicrobial Efficacy
In a study focused on the synthesis of novel thiazole derivatives, researchers evaluated their antimicrobial efficacy against a range of pathogens. The results highlighted that compounds containing the thiazole moiety exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antibiotics .
Study on Anticancer Properties
Another study investigated the effects of various thiazole derivatives on cancer cell lines. The results demonstrated that specific substitutions on the thiazole ring could lead to enhanced cytotoxicity against colorectal cancer cells compared to lung cancer cells. These findings underscore the importance of chemical modifications in optimizing therapeutic efficacy .
Q & A
Basic Research Questions
Q. How can the synthesis of 2-amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid be optimized for high purity?
- Methodology :
- Use a multi-step approach involving condensation reactions between thiazole precursors and chlorinated phenyl groups. For example, react thiourea derivatives with 3-chloropentane-2,4-dione under reflux conditions (e.g., ethanol, 80°C) to form the thiazole core .
- Purify intermediates via recrystallization (e.g., methanol or propanol) and confirm purity using elemental analysis (C, H, N) to match calculated and experimental values .
- Monitor reaction progress via TLC and employ column chromatography for challenging separations .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm the thiazole ring protons (δ 6.8–8.2 ppm for aromatic signals) and the propanoic acid backbone (δ 2.5–3.5 ppm for CH2 groups) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, C-N stretch at ~1250 cm⁻¹ for the thiazole ring) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns consistent with the target structure .
Q. How should researchers handle contradictions in reported melting points or spectral data for similar thiazole derivatives?
- Methodology :
- Cross-validate data with multiple batches synthesized under controlled conditions (e.g., solvent purity, heating rate during melting point determination) .
- Compare spectral data with structurally analogous compounds (e.g., 3-((4-oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)propanoic acid) to identify substituent-specific shifts .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Perform docking studies to model interactions with target proteins (e.g., mycobacterial enzymes for antimycobacterial applications). Use software like AutoDock Vina to predict binding affinities of derivatives with varied substituents (e.g., halogen vs. methyl groups) .
- Validate predictions via QSAR (Quantitative Structure-Activity Relationship) analysis using bioassay data (e.g., MIC values against Mycobacterium tuberculosis H37Rv) .
Q. What experimental strategies are effective for evaluating antimycobacterial activity?
- Methodology :
- Use a microbroth dilution assay in 96-well plates to determine minimum inhibitory concentrations (MICs). Prepare serial dilutions of the compound in Middlebrook 7H9 broth and inoculate with M. tuberculosis H37Rv .
- Include positive controls (e.g., isoniazid) and assess viability via resazurin reduction or CFU counting after 7–14 days .
Q. How can researchers resolve low yields in the final coupling step of thiazole-propanoid acid derivatives?
- Methodology :
- Optimize reaction stoichiometry and catalysts. For example, replace conventional bases (e.g., Na2CO3) with milder alternatives (e.g., Et3N) to reduce side reactions .
- Employ microwave-assisted synthesis to accelerate coupling reactions (e.g., 100°C, 30 min vs. traditional reflux for 8 hours) .
Data Analysis & Interpretation
Q. How should conflicting bioactivity results between in vitro and in vivo models be addressed?
- Methodology :
- Conduct pharmacokinetic studies to assess bioavailability (e.g., plasma concentration vs. time profiles in rodent models). Poor solubility or metabolic instability may explain discrepancies .
- Use metabolite profiling (LC-MS/MS) to identify degradation products that may interfere with activity .
Q. What statistical approaches are suitable for analyzing substituent effects on bioactivity?
- Methodology :
- Apply multivariate regression to correlate electronic (Hammett σ constants) or steric parameters (Taft Es values) of substituents with MIC values .
- Use ANOVA to compare mean activity differences between groups (e.g., Cl vs. Br substituents at the phenyl position) .
Safety & Compliance
Q. What safety protocols are essential for handling chlorinated thiazole derivatives?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
